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Compound of Interest

Compound Name:
4-(AMINOMETHYL)PIPERIDIN-2-

ONE

Cat. No.: B594571 Get Quote

An experimental protocol for the synthesis of 4-(aminomethyl)piperidin-2-one is detailed

below. This protocol is based on established chemical transformations and provides a plausible

route to the target compound.

Application Notes
The synthesis of 4-(aminomethyl)piperidin-2-one, a functionalized piperidinone derivative, is

of interest to researchers in medicinal chemistry and drug development. The piperidin-2-one (δ-

valerolactam) scaffold is a common motif in a variety of biologically active molecules. The

presence of a primary aminomethyl group at the 4-position offers a versatile handle for further

chemical modifications, allowing for the exploration of structure-activity relationships in the

development of novel therapeutic agents. This protocol outlines a multi-step synthesis starting

from the commercially available N-Boc-4-piperidone. The key transformations include a Horner-

Wadsworth-Emmons reaction to introduce a cyanomethylene group, followed by a Baeyer-

Villiger oxidation to form the lactam ring, and finally, a reduction of the nitrile to the desired

primary amine.
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Step 1: Horner-Wadsworth-Emmons Reaction

Step 2: Baeyer-Villiger Oxidation

Step 3: Nitrile Reduction & Deprotection

N-Boc-4-piperidone

tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate

Diethyl cyanomethylphosphonate

tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate

tert-butyl 4-(cyanomethylene)-2-oxopiperidine-1-carboxylate

m-CPBA

tert-butyl 4-(cyanomethylene)-2-oxopiperidine-1-carboxylate

4-(aminomethyl)piperidin-2-one

H2, Raney Nickel / TFA

Click to download full resolution via product page

Caption: Synthetic workflow for 4-(aminomethyl)piperidin-2-one.

Quantitative Data Summary
The following table summarizes the expected quantitative data for each step of the synthesis.

These values are based on typical yields and purities for the described reactions.
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Step
Product
Name

Molecul
ar
Formula

Molecul
ar
Weight (
g/mol )

Theoreti
cal Yield
(g)

Actual
Yield (g)

Yield
(%)

Purity
(%)

1

tert-butyl

4-

(cyanom

ethylene)

piperidin

e-1-

carboxyla

te

C₁₂H₁₈N₂

O₂
222.28 11.11 9.45 85 >95

2

tert-butyl

4-

(cyanom

ethylene)

-2-

oxopiperi

dine-1-

carboxyla

te

C₁₂H₁₈N₂

O₃
238.28 10.13 7.60 75 >95

3

4-

(aminom

ethyl)pip

eridin-2-

one

C₆H₁₂N₂

O
128.17 4.08 2.86 70 >98

Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate

This step involves a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene

group onto the piperidone ring.

Materials:
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N-Boc-4-piperidone (10.0 g, 50.2 mmol)

Diethyl cyanomethylphosphonate (9.7 g, 54.8 mmol)

Sodium hydride (60% dispersion in mineral oil, 2.2 g, 55.0 mmol)

Anhydrous Tetrahydrofuran (THF, 200 mL)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Ethyl acetate

Hexane

Procedure:

To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add sodium

hydride (2.2 g) and wash with hexane to remove the mineral oil.

Add anhydrous THF (100 mL) and cool the suspension to 0 °C in an ice bath.

Slowly add a solution of diethyl cyanomethylphosphonate (9.7 g) in anhydrous THF (50

mL) to the sodium hydride suspension.

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir

for an additional 1 hour.

Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (10.0 g)

in anhydrous THF (50 mL) dropwise.

Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous

NH₄Cl solution.

Extract the mixture with ethyl acetate (3 x 100 mL).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl

acetate/hexane gradient) to afford tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate

as a white solid.

Step 2: Synthesis of tert-butyl 4-(cyanomethylene)-2-oxopiperidine-1-carboxylate

This step utilizes a Baeyer-Villiger oxidation to form the lactam ring.[1][2]

Materials:

tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate (9.45 g, 42.5 mmol)

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 11.5 g, 51.0 mmol)

Dichloromethane (DCM, 200 mL)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate (9.45 g) in DCM (200 mL)

in a round-bottom flask and cool to 0 °C.

Add m-CPBA (11.5 g) portion-wise to the solution, maintaining the temperature at 0 °C.
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Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature

and stir for 24-48 hours.

Monitor the reaction by TLC until the starting material is consumed.

Quench the reaction by washing with saturated aqueous NaHCO₃ solution, followed by

saturated aqueous Na₂S₂O₃ solution to remove excess peroxyacid.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl

acetate/hexane gradient) to yield tert-butyl 4-(cyanomethylene)-2-oxopiperidine-1-

carboxylate.

Step 3: Synthesis of 4-(aminomethyl)piperidin-2-one

This final step involves the reduction of the nitrile and removal of the Boc protecting group.

Materials:

tert-butyl 4-(cyanomethylene)-2-oxopiperidine-1-carboxylate (7.60 g, 31.9 mmol)

Raney Nickel (slurry in water)

Methanol (MeOH, 150 mL)

Ammonia in Methanol (7 N solution)

Hydrogen gas (H₂)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Diethyl ether
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Procedure:

In a high-pressure hydrogenation vessel, add tert-butyl 4-(cyanomethylene)-2-

oxopiperidine-1-carboxylate (7.60 g) and methanol (150 mL).

Add Raney Nickel (approximately 1 g of slurry, washed with methanol).

Add ammonia in methanol solution (10 mL) to prevent side reactions.

Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50

psi.

Stir the mixture vigorously at room temperature for 24 hours.

Monitor the reaction by TLC or LC-MS.

Upon completion, carefully filter the catalyst through a pad of Celite and wash the pad with

methanol.

Concentrate the filtrate under reduced pressure. The crude product is the Boc-protected

amine.

Dissolve the crude product in DCM (50 mL) and cool to 0 °C.

Slowly add trifluoroacetic acid (20 mL) and stir at room temperature for 2 hours.

Monitor the deprotection by TLC.

Concentrate the reaction mixture under reduced pressure.

Add diethyl ether to the residue to precipitate the product as its trifluoroacetate salt.

Filter the solid, wash with diethyl ether, and dry under vacuum.

To obtain the free base, dissolve the salt in a minimal amount of water, basify with a strong

base (e.g., NaOH), and extract with a suitable organic solvent (e.g., a mixture of

chloroform and isopropanol) or purify by ion-exchange chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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